1-(Dimethylcarbamoyl)-3-fluorosulfonyloxybenzene
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Overview
Description
1-(Dimethylcarbamoyl)-3-fluorosulfonyloxybenzene is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzene ring substituted with a dimethylcarbamoyl group and a fluorosulfonyloxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(Dimethylcarbamoyl)-3-fluorosulfonyloxybenzene typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of a benzene derivative with dimethylcarbamoyl chloride and a fluorosulfonyloxy reagent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-(Dimethylcarbamoyl)-3-fluorosulfonyloxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorosulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed to form corresponding hydroxyl derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dimethylcarbamoyl)-3-fluorosulfonyloxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Dimethylcarbamoyl)-3-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. The dimethylcarbamoyl group can interact with nucleophilic sites on biomolecules, while the fluorosulfonyloxy group can participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
1-(Dimethylcarbamoyl)-3-fluorosulfonyloxybenzene can be compared with other similar compounds such as:
Dimethylcarbamoyl chloride: Used as a reagent for transferring dimethylcarbamoyl groups.
Fluorosulfonyloxybenzene derivatives: Compounds with similar fluorosulfonyloxy groups but different substituents on the benzene ring.
Properties
IUPAC Name |
1-(dimethylcarbamoyl)-3-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-11(2)9(12)7-4-3-5-8(6-7)15-16(10,13)14/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYFSRQMEBTZFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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